(S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol
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Overview
Description
(S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol is a chiral compound with significant applications in various fields of chemistry, biology, and industry. This compound is characterized by the presence of a chiral center, which imparts unique properties and reactivity. The compound’s structure includes a chlorinated phenyl ring and a hydroxyl group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol typically involves the chlorination of a suitable precursor, followed by the introduction of the hydroxyl group. One common method involves the reaction of 3,4-dichlorobenzyl chloride with an appropriate chiral auxiliary to introduce the chiral center. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is typically carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes followed by purification steps such as recrystallization or chromatography. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
(S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include ketones, aldehydes, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol has a wide range of applications in scientific research:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. It may bind to active sites of enzymes, altering their activity and affecting biochemical pathways . The presence of the chiral center can also influence the compound’s binding affinity and selectivity towards different targets .
Comparison with Similar Compounds
Similar Compounds
3,4-Dichlorophenyl isocyanate: Used as a chemical intermediate and in organic synthesis.
3,4-Dichlorobenzyl methylcarbamate: A selective preemergence herbicide.
3,4-Dichlorophenyl)-1,1-dimethylurea: An algicide and herbicide that inhibits photosynthesis.
Uniqueness
(S)-3-Chloro-1-(3,4-dichloro-phenyl)-propan-1-ol is unique due to its chiral center, which imparts specific stereochemical properties and reactivity. This chiral nature allows for enantioselective synthesis and applications in asymmetric catalysis, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H9Cl3O |
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Molecular Weight |
239.5 g/mol |
IUPAC Name |
(1S)-3-chloro-1-(3,4-dichlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H9Cl3O/c10-4-3-9(13)6-1-2-7(11)8(12)5-6/h1-2,5,9,13H,3-4H2/t9-/m0/s1 |
InChI Key |
MFBGPPIDBLVWIT-VIFPVBQESA-N |
Isomeric SMILES |
C1=CC(=C(C=C1[C@H](CCCl)O)Cl)Cl |
Canonical SMILES |
C1=CC(=C(C=C1C(CCCl)O)Cl)Cl |
Origin of Product |
United States |
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